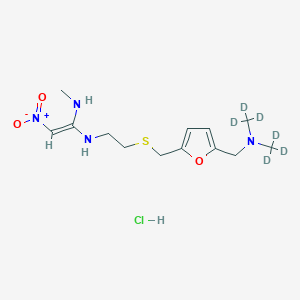
Mono(7-carboxy-2-methyloctyl) phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(7-carboxy-2-methyloctyl) phthalate is a phthalic acid monoester . It is obtained by the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of 8-hydroxy-2,7-dimethyloctanoic acid . The molecular formula is C18H24O6 .
Synthesis Analysis
The synthesis of Mono(7-carboxy-2-methyloctyl) phthalate involves the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of 8-hydroxy-2,7-dimethyloctanoic acid .Molecular Structure Analysis
The molecular structure of Mono(7-carboxy-2-methyloctyl) phthalate is represented by the formula C18H24O6 . It has an average mass of 336.380 Da and a monoisotopic mass of 336.157288 Da .Physical And Chemical Properties Analysis
Mono(7-carboxy-2-methyloctyl) phthalate has a molecular formula of C18H24O6, an average mass of 336.380 Da, and a monoisotopic mass of 336.157288 Da .Wissenschaftliche Forschungsanwendungen
Metabolism and Elimination of Phthalates : A study by Koch and Angerer (2007) on DINP metabolism in humans highlighted the urinary excretion of oxidized phthalate metabolites, including mono-iso-nonylphthalate (MINP) and various oxidized isomers. The study provided insights into the elimination patterns of these metabolites, which could be relevant for understanding the metabolism of Mono(7-carboxy-2-methyloctyl) phthalate as well (Koch & Angerer, 2007).
Exposure to Phthalates and Health Risks : López-Carrillo et al. (2009) investigated the association between urinary concentrations of phthalate metabolites and breast cancer in Mexican women. This study contributes to understanding the potential health risks associated with phthalate exposure, which is relevant when considering the applications and implications of specific metabolites like Mono(7-carboxy-2-methyloctyl) phthalate (López-Carrillo et al., 2009).
Human Biomonitoring of Phthalate Exposure : Hartmann et al. (2015) conducted a study on phthalate exposure in Austrian children and adults, analyzing various urinary phthalate metabolites. Their findings on exposure levels and risk assessment can provide context for the significance of monitoring specific metabolites such as Mono(7-carboxy-2-methyloctyl) phthalate in human populations (Hartmann et al., 2015).
Zukünftige Richtungen
The future directions of research on Mono(7-carboxy-2-methyloctyl) phthalate could involve further exploration of its properties, potential uses, and effects on the human body. As it is a type of phthalate and known to be an endocrine disruptor , it would be particularly interesting to investigate its impact on hormonal systems and potential implications for human health.
Eigenschaften
IUPAC Name |
2-(7-carboxy-2-methyloctoxy)carbonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c1-12(7-3-4-8-13(2)16(19)20)11-24-18(23)15-10-6-5-9-14(15)17(21)22/h5-6,9-10,12-13H,3-4,7-8,11H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELGYNUSJXUKGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(C)C(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873156 |
Source


|
| Record name | Monocarboxynonyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373125-93-9 |
Source


|
| Record name | 1,2-Benzenedicarboxylic acid, 1-(7-carboxy-2-methyloctyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373125-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monocarboxynonyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol](/img/structure/B1144744.png)


